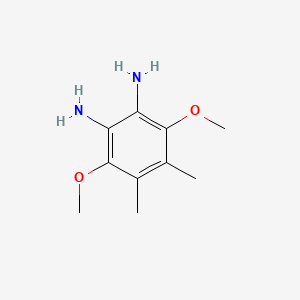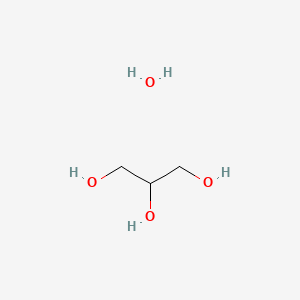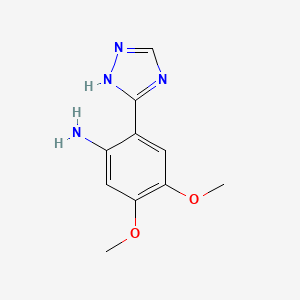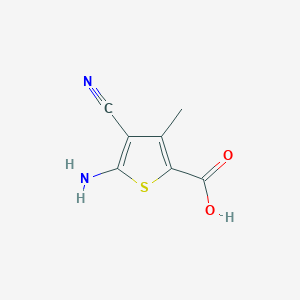![molecular formula C17H27BrO B8537945 Benzene, [[(10-bromodecyl)oxy]methyl]- CAS No. 88088-72-6](/img/structure/B8537945.png)
Benzene, [[(10-bromodecyl)oxy]methyl]-
Übersicht
Beschreibung
Benzene, [[(10-bromodecyl)oxy]methyl]- is an organic compound with the molecular formula C17H27BrO. It is characterized by a benzene ring substituted with a 10-bromodecyl group attached via an oxygen-methyl linkage. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[(10-bromodecyl)oxy]methyl]- typically involves the reaction of 10-bromodecanol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 10-bromodecanol is replaced by the benzyl group, forming the desired product .
Industrial Production Methods
Industrial production of Benzene, [[(10-bromodecyl)oxy]methyl]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, [[(10-bromodecyl)oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming decyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or cyanides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under mild conditions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Decyl derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzene, [[(10-bromodecyl)oxy]methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, [[(10-bromodecyl)oxy]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The oxygen-methyl linkage provides flexibility, allowing the compound to adopt various conformations and interact with different biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(10-Bromodecyl)benzene: Lacks the oxygen-methyl linkage, resulting in different reactivity and applications.
1,4-Bis(10-bromodecoxy)benzene: Contains two bromodecyl groups, leading to increased molecular weight and different physical properties.
Uniqueness
Benzene, [[(10-bromodecyl)oxy]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the oxygen-methyl linkage differentiates it from other bromodecyl-substituted benzenes, making it a valuable compound for targeted research and industrial applications .
Eigenschaften
CAS-Nummer |
88088-72-6 |
|---|---|
Molekularformel |
C17H27BrO |
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
10-bromodecoxymethylbenzene |
InChI |
InChI=1S/C17H27BrO/c18-14-10-5-3-1-2-4-6-11-15-19-16-17-12-8-7-9-13-17/h7-9,12-13H,1-6,10-11,14-16H2 |
InChI-Schlüssel |
AUWKIZKSEUPQRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCCCCCCCCCBr |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
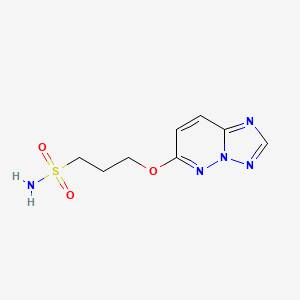
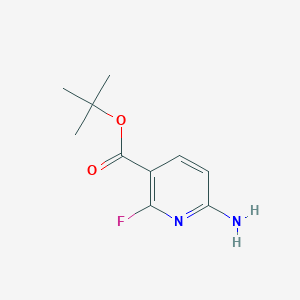
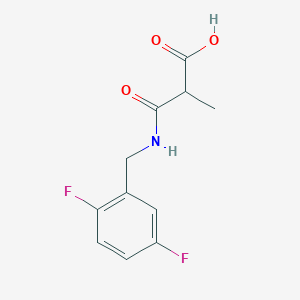
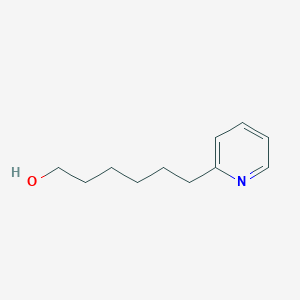
![[2-(5-Bromo-thiophen-2-yl)-ethyl]-carbamic acid ethyl ester](/img/structure/B8537891.png)
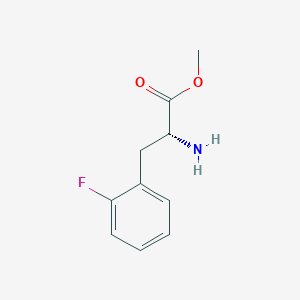
![[2-Methyl-4-p-tolyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-b]pyridin-3-yl]acetic acid](/img/structure/B8537917.png)
![[3-(3-Nitrophenyl)-pyridin-2-yl]-methanol](/img/structure/B8537926.png)

![2-Methyl-4-[1,2,4]triazol-1-yl-phenylamine](/img/structure/B8537936.png)
